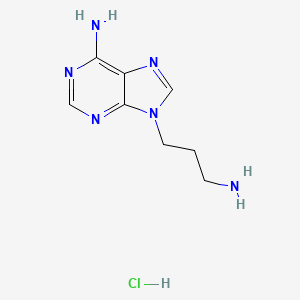

9-(3-氨基丙基)-9H-嘌呤-6-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-Aminopropyl)methacrylamide hydrochloride” is a compound that contains a primary amine . It is often used as a functional monomer in the synthesis of various polymers .

Synthesis Analysis

The compound can be used in the synthesis of microgels. A surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride was carried out to prepare microgels functionalized with primary amines .Molecular Structure Analysis

The molecular formula of “N-(3-Aminopropyl)methacrylamide hydrochloride” is C7H14N2O.HCl, and its molecular weight is 178.66 g/mol .Chemical Reactions Analysis

The compound can participate in various reactions. For instance, it can react with carbonyl compounds to synthesize adsorbents .Physical and Chemical Properties Analysis

The compound is a solid at 20°C and should be stored at 0-10°C. It is air sensitive, hygroscopic, and heat sensitive . It has been used in the preparation of microgels, with their size and yield being influenced by factors such as NaCl concentration and initiator type .科学研究应用

有机合成

- 使用五氧化二磷、盐酸三乙胺和芳胺的混合物合成了 9-芳基-9H-嘌呤-6-胺,展示了一种获得这些化合物的方法,这些化合物在有机合成中具有潜在应用 (El-bayouki, Nielsen, & Pedersen, 1985)。

- 另一项研究从仲胺或其盐酸盐合成了系列 N6,N6-二取代的 9H-嘌呤-6-胺,再次强调了其在有机合成中的效用 (El-bayouki, Nielsen, & Pedersen, 1985)。

生物活性

- 一些 9H-嘌呤-6-胺表现出抗菌特性。例如,在一项研究中,9H-[1,2,4]三唑并[4,3-g]嘌呤-5-胺显示出抗菌活性,表明其在开发新的抗菌剂方面的潜力 (Govori, 2017)。

新型化合物合成

- 关于衍生自 N3-取代异鸟嘌呤的无环核苷酸类似物的合成研究揭示了创建新化合物的途径,这些化合物可能对药物化学产生影响 (Alexander, Holý, Buděšínský, & Masojídková, 2000)。

互变异构和烷基化研究

- 关于 N-甲氧基-9-甲基-9H-嘌呤-6-胺的互变异构和烷基化的研究突出了这些化合物的多样化学行为,这对于理解它们的化学性质和潜在应用很有价值 (Roggen et al., 2008), (Roggen et al., 2011)。

糖苷类似物的合成

- 从 9-氨基-6-(甲硫基)-9H-嘌呤合成糖苷类似物和相关化合物,促进了新抗癌剂的探索,尽管在具体研究中未观察到显着活性 (Temple, Kussner, & Montgomery, 1975)。

化学、区域和立体选择性加成

- 腺嘌呤对 α,β-乙炔基 γ-羟基腈的化学、区域和立体选择性加成导致新型无环腺苷类似物的产生,说明了该化合物在促进特定化学反应中的作用 (Trofimov et al., 2010)。

作用机制

Target of Action

Similar compounds such as spermine, a spermidine-derived biogenic polyamine, are known to interact with nucleic acids, particularly in viruses, and are thought to stabilize the helical structure .

Mode of Action

It can be inferred from related compounds that it may function as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to dna .

Biochemical Pathways

Similar compounds like spermine are implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated dna fragmentation .

Result of Action

Based on the properties of similar compounds, it may protect dna from free radical attack, regulate gene expression, stabilize chromatin, and prevent endonuclease-mediated dna fragmentation .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

安全和危害

未来方向

属性

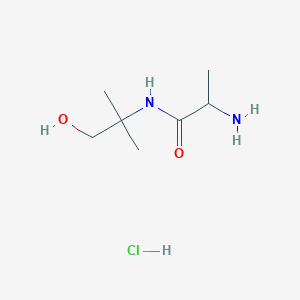

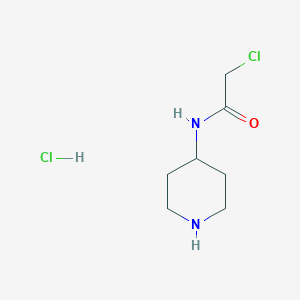

| { "Design of the Synthesis Pathway": "The synthesis of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride can be achieved by the reaction of 6-chloropurine with 3-aminopropylamine in the presence of a suitable base. The resulting intermediate can then be treated with hydrochloric acid to obtain the final product.", "Starting Materials": [ "6-chloropurine", "3-aminopropylamine", "Suitable base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-chloropurine is reacted with 3-aminopropylamine in the presence of a suitable base to form an intermediate.", "Step 2: The intermediate is treated with hydrochloric acid to obtain the final product, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride." ] } | |

CAS 编号 |

23124-11-0 |

分子式 |

C8H14Cl2N6 |

分子量 |

265.14 g/mol |

IUPAC 名称 |

9-(3-aminopropyl)purin-6-amine;dihydrochloride |

InChI |

InChI=1S/C8H12N6.2ClH/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14;;/h4-5H,1-3,9H2,(H2,10,11,12);2*1H |

InChI 键 |

JBHTVQSBCOWVDK-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl.Cl |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441634.png)

![2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1441640.png)

![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)

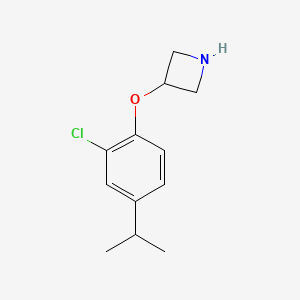

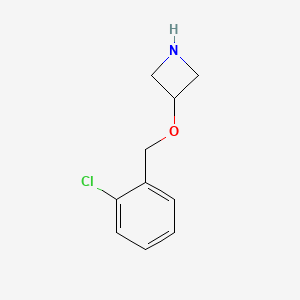

![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)

![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)